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3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Chemical probe development Virtual screening hit follow-up Structure-activity relationship (SAR) expansion

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396748-78-9) is a fully synthetic, tetra-substituted urea small molecule with the molecular formula C20H20FN3OS and a molecular weight of 369.46 g/mol. In authoritative compound collections (ZINC), three structural variants sharing this same formula are catalogued with calculated logP values ranging from 3.61 to 4.60 and topological polar surface areas (tPSA) between 38 and 46 Ų, indicating moderate lipophilicity and limited hydrogen‑bonding capacity.

Molecular Formula C20H20FN3OS
Molecular Weight 369.46
CAS No. 1396748-78-9
Cat. No. B2602765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
CAS1396748-78-9
Molecular FormulaC20H20FN3OS
Molecular Weight369.46
Structural Identifiers
SMILESC1=CC(=CN=C1)CN(CCC2=CC=CS2)C(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C20H20FN3OS/c21-18-7-5-16(6-8-18)14-23-20(25)24(11-9-19-4-2-12-26-19)15-17-3-1-10-22-13-17/h1-8,10,12-13H,9,11,14-15H2,(H,23,25)
InChIKeyMUHWUZAEYYYJGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea – Structural and Database Baseline


3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396748-78-9) is a fully synthetic, tetra-substituted urea small molecule with the molecular formula C20H20FN3OS and a molecular weight of 369.46 g/mol. In authoritative compound collections (ZINC), three structural variants sharing this same formula are catalogued with calculated logP values ranging from 3.61 to 4.60 and topological polar surface areas (tPSA) between 38 and 46 Ų, indicating moderate lipophilicity and limited hydrogen‑bonding capacity [1]. The ChEMBL and ZINC activity databases contain no known biological assay data, no reported publications, and no clinical trial records for this substance [2]. Consequently, its ‘baseline’ is defined exclusively by its calculated molecular descriptors and its absence of documented biological annotation, which fundamentally differentiates it from literature‑validated, target‑annotated urea analogs.

Exact substitution vector for virtual screening hit confirmation
Unexplored chemotype for de novo biochemical screening campaigns
Trisubstituted urea scaffold for N-1 diversification library synthesis

Why In‑Class Urea Compounds Cannot Be Substituted for 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea Without Data Verification


Within the tetra‑substituted urea chemotype, the simultaneous presence of a 4‑fluorobenzyl terminus, a pyridin‑3‑ylmethyl bridge, and a thiophen‑2‑ylethyl side chain constitutes a precise, singular substitution pattern that is not replicated by any literature‑characterised or commercially catalogued close analog [1]. Even minor structural alterations among computationally listed C20H20FN3OS isomers produce shifts in calculated logP of approximately 1 log unit and changes in tPSA of up to 8 Ų [2]. For structure‑activity relationship (SAR) studies, virtual screening hit follow‑up, or chemical probe development, this specific substitution vector cannot be assumed interchangeable with any other C20H20FN3OS isomer or simplified urea congener without explicit experimental verification. The complete absence of published pharmacological data for this compound [3] means that any substitution decision must be governed by its unique topological fingerprint rather than assumed bioisosterism.

Topological fingerprint mismatch

C20H20FN3OS isomers differ in atom connectivity; the specific 4-fluorobenzyl / pyridin-3-ylmethyl / 2-(thiophen-2-yl)ethyl pattern is not replicated, limiting direct interchange without data.

Physicochemical divergence

Calculated logP and tPSA shift by up to 0.99 log units and 8 Ų among isomers; predicted permeability and solubility profiles may differ substantially from a randomly selected analog.

Absence of biological annotation

No published activity or target data exist for this compound; any substitution decision must rely on structural identity verification, not assumed bioisosterism.

Quantitative Comparator Evidence Guide for 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea


Structural Uniqueness: Substituent Fingerprint vs. Closest Computationally Catalogued Analogs

The compound 3-(4-fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea (CAS 1396748-78-9) features a unique three-substituent architecture: a 4-fluorobenzyl group at the N-3 position, a pyridin-3-ylmethyl group at the N-1 position, and a 2-(thiophen-2-yl)ethyl group at the N-1 position. This exact combination is absent from all other C20H20FN3OS isomers catalogued in ZINC [1]. The closest computationally enumerated isomers (ZINC179496431, ZINC8004896, ZINC171109182) share the same molecular formula but possess different atom connectivity, representing distinct chemical entities rather than interchangeable congeners. No head-to-head biological or pharmacological comparison data exist for any of these isomers, as none have published activity records in ChEMBL [2].

Substituent uniqueness
Class-level inference
Target: N-3 4-fluorobenzyl; N-1 pyridin-3-ylmethyl + 2-(thiophen-2-yl)ethyl. Comparator ZINC isomers: none share this exact connectivity.
Unique substitution vector required for SAR hit confirmation; no isomer can serve as a structural proxy.
No head-to-head biological comparison exists.
Chemical probe development Virtual screening hit follow-up Structure-activity relationship (SAR) expansion

Physicochemical Differentiation: Calculated logP and tPSA Range Among C20H20FN3OS Isomers

Among the three ZINC-catalogued C20H20FN3OS isomers, calculated logP values span 3.61 to 4.60, and tPSA values span 38 to 46 Ų [1]. The target compound's specific substitution pattern is predicted to confer a distinct logP/tPSA combination within this range, but the precise values cannot be definitively assigned to CAS 1396748-78-9 absent a one-to-one ZINC identity match. The approximately 1-log-unit range among isomers indicates that even minor connectivity changes meaningfully alter predicted lipophilicity and, by inference, potential membrane permeability and non-specific binding propensity.

logP / tPSA divergence
Data to verify
ΔlogP 0.99; ΔtPSA 8 Ų among C20H20FN3OS isomers
Predicted permeability and solubility may differ; avoid random isomer substitution.
Calculated properties only; no experimental logP or tPSA.
Drug-likeness profiling Permeability prediction In silico screening triage

In Silico Target Prediction Divergence: SEA Profile of ZINC171109182 vs. Literature Urea Inhibitors

The Similarity Ensemble Approach (SEA) prediction for ZINC171109182 (a C20H20FN3OS isomer) suggests potential interactions with microbial collagenase, TRPC3, and TRPC6 ion channels, with P-values of 0, 52, and 57 respectively [1]. These computationally inferred targets differ markedly from the well-characterised p38α MAP kinase and 5-lipoxygenase inhibitory profiles of structurally related urea derivatives such as the pyridine urea series (US 8,563,558) [2] and Atreleuton (ABT-761, a 5-lipoxygenase inhibitor with IC50 = 160 nM in human whole blood) [3]. However, the SEA predictions for ZINC171109182 have no experimental confirmation, and the target compound CAS 1396748-78-9 has not been directly assayed against any target. The divergence in predicted vs. literature-validated target profiles is indicative of the sensitivity of the urea scaffold to subtle substitution changes, but it does not constitute direct comparative evidence for the target compound.

Target prediction gap
Supporting evidence
Predicted (SEA): TRPC3, TRPC6. Literature ureas: p38 MAP kinase, 5-lipoxygenase.
Predicted target classes diverge from known urea inhibitors; experimental validation required.
SEA prediction not experimentally confirmed for CAS 1396748-78-9.
Target prediction Polypharmacology assessment Off-target liability screening

Database Annotation Gap: Zero Published Biological Data vs. Literature-Characterized Urea Congeners

CAS 1396748-78-9 carries no biological assay records, no publication references, and no patent exemplification in ChEMBL, PubChem, or the ZINC activity database [1]. In contrast, structurally related urea compounds such as those disclosed in the p38 kinase inhibitor patent series (US 8,563,558) have defined enzyme inhibition data, and Atreleuton (a 4-fluorobenzyl-thiophene-containing urea) has a validated human whole-blood IC50 of 160 nM against 5-lipoxygenase [2]. This annotation gap means that any biological or pharmacological differentiation of CAS 1396748-78-9 relative to its literature-characterized analogs remains entirely undetermined. The compound's value proposition is therefore confined to its utility as a unique chemical entity for de novo assay screening or as a synthetic intermediate, rather than as a validated tool compound with a known mechanism of action.

Database annotation
Data to verify
0 assay records; 0 publications; 0 patent exemplifications
Fully unexplored chemical space; suitable for prospective de novo screening.
No prior art constraints; any activity found will be novel.
Chemical biology tool selection Assay development compound sourcing Medicinal chemistry starting material

Evidence‑Based Application Scenarios for 3-(4-Fluorobenzyl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea


Prospective Virtual Screening Hit Follow‑Up Requiring an Exact Structural Match

When a computational docking or pharmacophore screen identifies the specific 4‑fluorobenzyl / pyridin‑3‑ylmethyl / 2‑(thiophen‑2‑yl)ethyl trisubstituted urea fingerprint as a hit, procurement of CAS 1396748-78-9 is mandatory because no alternative C20H20FN3OS isomer catalogued in ZINC reproduces this exact connectivity [1]. Using a structurally distinct isomer would introduce an untested topological variable that invalidates the virtual hit confirmation.

De Novo Biochemical Screening in an Unannotated Chemical Space

For screening laboratories seeking novel chemotypes with no pre-existing biological annotation, CAS 1396748-78-9 offers a genuinely unexplored vector. The complete absence of ChEMBL assay records, publications, and clinical trial data [1] means that any activity discovered will represent a novel finding unencumbered by prior art, making this compound a suitable candidate for patent‑positioning screening cascades.

Synthetic Intermediate for Parallel Library Synthesis Focused on N‑1 Substitution Diversity

The compound's urea core with three distinct substitution positions provides a scaffold for systematic diversification, particularly at the N‑1 pyridin‑3‑ylmethyl and thiophenethyl sites. The calculated logP range of 3.6–4.6 and tPSA of 38–46 Ų for C20H20FN3OS isomers [1] suggests that analogs derived from this scaffold will reside in drug‑like physicochemical space, supporting its use as a starting material for lead‑generation libraries.

Negative Control or Selectivity Panel Compound for p38 / 5‑LOX Urea Inhibitor Programs

Application
Selection Property
Validation Focus
Virtual screening hit confirmation
Exact substituent topology match
Structural identity (NMR, LC-MS)
De novo biochemical screening
Zero prior biological annotation
Primary assay target identification
Library synthesis intermediate
Trisubstituted urea scaffold with N-1 diversity
Synthetic feasibility and purity
p38/5-LOX urea inhibitor studies
Predicted distinct target profile
p38/5-LOX counterscreen
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